molecular formula C10H11N3O2 B11198491 5,6-dimethyl-6-(pyridin-3-yl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one

5,6-dimethyl-6-(pyridin-3-yl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one

Cat. No.: B11198491
M. Wt: 205.21 g/mol
InChI Key: GCVUZIIVMJOKOV-UHFFFAOYSA-N
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Description

5,6-dimethyl-6-(pyridin-3-yl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is a heterocyclic compound that features a unique combination of a pyridine ring and an oxadiazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-6-(pyridin-3-yl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxylic acid hydrazide with dimethyl acetylenedicarboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-6-(pyridin-3-yl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxadiazinone products.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace hydrogen atoms, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized oxadiazinone derivatives.

    Reduction: Reduced oxadiazinone products.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

5,6-dimethyl-6-(pyridin-3-yl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-6-(pyridin-3-yl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-dimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one
  • 6-(pyridin-3-yl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one
  • 5,6-dimethyl-6-(pyridin-2-yl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one

Uniqueness

5,6-dimethyl-6-(pyridin-3-yl)-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is unique due to the presence of both dimethyl and pyridin-3-yl substituents, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5,6-dimethyl-6-pyridin-3-yl-3H-1,3,4-oxadiazin-2-one

InChI

InChI=1S/C10H11N3O2/c1-7-10(2,15-9(14)13-12-7)8-4-3-5-11-6-8/h3-6H,1-2H3,(H,13,14)

InChI Key

GCVUZIIVMJOKOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)OC1(C)C2=CN=CC=C2

Origin of Product

United States

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